molecular formula C12H10N4O B12925851 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide

Cat. No.: B12925851
M. Wt: 226.23 g/mol
InChI Key: JETCCLFFHQKGKW-KTKRTIGZSA-N
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Description

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an isoindole ring, an amino group, a cyano group, and a methylacetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide typically involves the reaction of 3-amino-1H-isoindole with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyanoacetamide
  • 2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

Uniqueness

2-(3-Amino-1H-isoindol-1-ylidene)-2-cyano-N-methylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various fields of research, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-methylacetamide

InChI

InChI=1S/C12H10N4O/c1-15-12(17)9(6-13)10-7-4-2-3-5-8(7)11(14)16-10/h2-5H,1H3,(H2,14,16)(H,15,17)/b10-9-

InChI Key

JETCCLFFHQKGKW-KTKRTIGZSA-N

Isomeric SMILES

CNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N

Canonical SMILES

CNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N

Origin of Product

United States

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